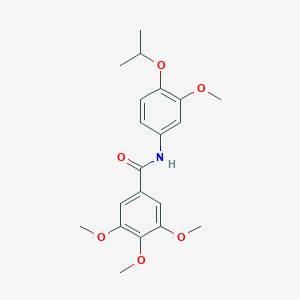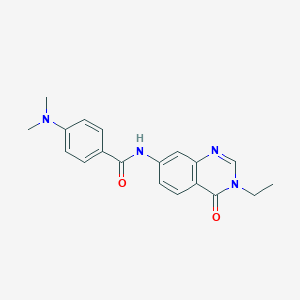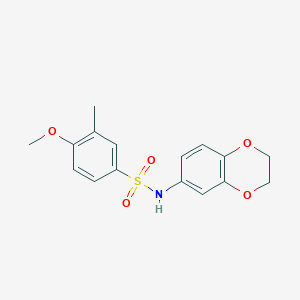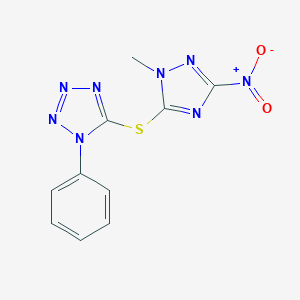
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether, also known as BZP, is a synthetic compound that has been widely studied for its potential use as a psychoactive drug. BZP belongs to the class of piperazine derivatives, which have been shown to have stimulant effects on the central nervous system. In recent years, BZP has gained attention as a potential research tool for studying the mechanisms of action of psychoactive drugs.
Mechanism of Action
The mechanism of action of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether is not fully understood, but it is believed to act by increasing the release of dopamine and serotonin in the brain. This leads to increased activity in the central nervous system, which can result in stimulant effects such as increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and headaches. Long-term use of this compound has been associated with liver and kidney damage, as well as neurological damage.
Advantages and Limitations for Lab Experiments
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been shown to have a consistent and predictable effect on the central nervous system, which makes it a useful tool for studying the mechanisms of action of psychoactive drugs.
However, there are also some limitations to the use of this compound in laboratory experiments. It has been shown to have a number of adverse effects on the body, which can make it difficult to use in animal studies. It also has a short half-life, which can make it difficult to measure its effects over a long period of time.
Future Directions
There are a number of future directions for research on 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether. One area of interest is the development of new synthetic compounds that have similar effects to this compound but with fewer adverse effects on the body. Another area of interest is the use of this compound as a research tool for studying the mechanisms of action of other psychoactive drugs. Finally, there is a need for further research on the long-term effects of this compound on the body, particularly with regard to its potential for causing liver and kidney damage.
Synthesis Methods
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether can be synthesized through a series of chemical reactions that involve the condensation of 2,6-dimethylphenol with benzhydryl bromide and piperazine. The resulting compound is then oxidized to form this compound. This synthesis method has been widely used in research laboratories to produce this compound for scientific studies.
Scientific Research Applications
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether has been used in a number of scientific studies to investigate its potential as a research tool for studying the mechanisms of action of psychoactive drugs. One study found that this compound can act as a dopamine agonist, which suggests that it may have potential therapeutic applications for the treatment of Parkinson's disease. Another study found that this compound can increase the release of serotonin, which suggests that it may have potential as an antidepressant.
properties
Molecular Formula |
C27H30N2O2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(2,6-dimethylphenoxy)ethanone |
InChI |
InChI=1S/C27H30N2O2/c1-21-10-9-11-22(2)27(21)31-20-25(30)28-16-18-29(19-17-28)26(23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-15,26H,16-20H2,1-2H3 |
InChI Key |
UUQSBHGBICQKCU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)

![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)


![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)
![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)


![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)